molecular formula C18H15N7O2 B5884502 4-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

4-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

Cat. No. B5884502
M. Wt: 361.4 g/mol
InChI Key: BUXLWMISGSFFTN-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone, or NEIH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NEIH is a hydrazone derivative of 4-nitrobenzaldehyde and 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide.

Mechanism of Action

The mechanism of action of NEIH is not fully understood. However, it is believed that NEIH exerts its anti-cancer activity by inducing apoptosis in cancer cells. It has also been suggested that NEIH inhibits the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
NEIH has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and possess anti-inflammatory and anti-oxidant properties. NEIH has also been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of NEIH is its simple and efficient synthesis method. NEIH also exhibits potent anti-cancer activity against various cancer cell lines. However, one of the limitations of NEIH is its poor solubility in water, which can limit its applications in certain experiments.

Future Directions

There are several future directions for the research on NEIH. One of the most significant directions is the development of NEIH-based anti-cancer drugs. NEIH has also been found to exhibit neuroprotective effects, and further research is needed to explore its potential applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to understand the mechanism of action of NEIH and its potential applications in other fields of scientific research.

Synthesis Methods

NEIH can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-nitrobenzaldehyde and 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and produces a high yield of the desired product. The synthesized NEIH can be purified using standard chromatographic techniques.

Scientific Research Applications

NEIH has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of NEIH is in the field of medicinal chemistry. NEIH has been shown to exhibit potent anti-cancer activity against various cancer cell lines. It has also been found to possess anti-inflammatory and anti-oxidant properties.

properties

IUPAC Name

5-ethyl-N-[(E)-(4-nitrophenyl)methylideneamino]-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2/c1-2-24-15-6-4-3-5-14(15)16-17(24)20-18(23-21-16)22-19-11-12-7-9-13(10-8-12)25(26)27/h3-11H,2H2,1H3,(H,20,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXLWMISGSFFTN-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-3-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole

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